(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
CAS No.: 1421501-49-6
Cat. No.: VC6389695
Molecular Formula: C17H17N5O2
Molecular Weight: 323.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421501-49-6 |
|---|---|
| Molecular Formula | C17H17N5O2 |
| Molecular Weight | 323.356 |
| IUPAC Name | 3H-benzimidazol-5-yl-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H17N5O2/c23-16(12-2-3-14-15(10-12)21-11-20-14)22-8-4-13(5-9-22)24-17-18-6-1-7-19-17/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,20,21) |
| Standard InChI Key | SJJNUWMAGCQZTE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Introduction
Molecular Composition
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Chemical Formula: C15H16N4O2
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Core Structure:
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The benzimidazole moiety provides aromaticity and potential biological activity.
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The pyrimidin-2-yloxy group introduces heterocyclic nitrogen atoms, often associated with bioactivity.
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The piperidine ring enhances solubility and modulates pharmacokinetic properties.
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Key Functional Groups
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Benzimidazole (1H-benzo[d]imidazol-5-yl): Known for its role in pharmaceutical compounds due to its hydrogen bonding capabilities.
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Pyrimidin-2-yloxy: A heterocyclic ether group that can interact with biological targets.
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Piperidinyl methanone: A flexible linker that may influence molecular binding dynamics.
Pharmaceutical Relevance
Compounds containing benzimidazole and pyrimidine derivatives have been extensively studied for their therapeutic potential. While specific data on this compound is limited, similar structures suggest the following applications:
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Antimicrobial Activity:
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Benzimidazole derivatives are known to exhibit antibacterial and antifungal properties by interfering with microbial DNA synthesis.
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Pyrimidine-containing molecules often target enzymes in metabolic pathways of pathogens.
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Anticancer Potential:
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The combination of benzimidazole and pyrimidine scaffolds could inhibit kinases or other cancer-related enzymes.
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CNS Activity:
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Piperidine rings are common in drugs targeting the central nervous system due to their ability to cross the blood-brain barrier.
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Other Uses
The compound's structural features also suggest possible roles in agrochemicals or as intermediates in organic synthesis.
General Synthesis Approach
The synthesis of such a compound typically involves:
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Formation of Benzimidazole Core:
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Reacting o-phenylenediamine with formic acid or carboxylic acid derivatives under acidic conditions.
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Introduction of Pyrimidinyl Ether:
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Nucleophilic substitution reactions where pyrimidin-2-ol reacts with an appropriate electrophile.
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Coupling with Piperidine Derivative:
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Utilizing amide bond formation techniques, such as carbodiimide-mediated coupling (e.g., EDCI or DCC).
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Challenges in Synthesis
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Maintaining regioselectivity during the introduction of functional groups.
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Ensuring high purity due to the potential for side reactions involving nitrogen-rich moieties.
Spectroscopic Techniques
To confirm the structure, the following methods are employed:
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NMR Spectroscopy:
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Proton (^1H) and Carbon (^13C) NMR to identify chemical shifts corresponding to aromatic, aliphatic, and heterocyclic regions.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify characteristic functional groups such as C=O (amide) and C-N bonds.
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Example Data (Hypothetical):
| Technique | Key Observations |
|---|---|
| ^1H NMR (DMSO-d6) | δ 7.5–8.0 (aromatic H), δ 3.0–4.0 (piperidine H) |
| IR | 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) |
Biological Evaluation
Although specific studies on this compound are unavailable, extrapolation from related molecules suggests:
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In Vitro Testing:
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Antibacterial assays against Gram-positive and Gram-negative strains.
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Cytotoxicity assays on cancer cell lines.
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In Vivo Studies:
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Evaluation of pharmacokinetics and bioavailability in animal models.
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